Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate
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Overview
Description
Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate is a chemical compound that features a tert-butyl group, a fluorophenyl group, and a hydroxypropan-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluorophenylpropan-2-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxypropan-2-yl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-fluorophenyl)carbamate: Similar structure but lacks the hydroxypropan-2-yl group.
Tert-butyl (4-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
Tert-butyl (4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the hydroxypropan-2-yl group in Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate provides unique chemical properties that can enhance its interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-9(16-13(18)19-14(2,3)4)12(17)10-5-7-11(15)8-6-10/h5-9,12,17H,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPOAFDWDIWPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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